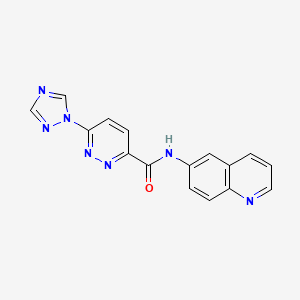

N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a quinoline carboxamide group. The pyridazine scaffold is known for its versatility in medicinal chemistry, often contributing to kinase inhibition or antimicrobial activity . The quinoline moiety, a privileged structure in drug discovery, may confer antimalarial or kinase-targeting properties.

Properties

IUPAC Name |

N-quinolin-6-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7O/c24-16(14-5-6-15(22-21-14)23-10-17-9-19-23)20-12-3-4-13-11(8-12)2-1-7-18-13/h1-10H,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDOKEFWMFFOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

Formation of the Pyridazine Ring: This can be synthesized through the condensation of hydrazine with a diketone.

Coupling Reactions: The final step involves coupling the quinoline, triazole, and pyridazine moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) serves as a key reactive site.

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond undergoes hydrolysis to yield 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and 6-aminoquinoline .

-

Nucleophilic Substitution : The carboxamide’s NH group participates in alkylation or acylation reactions. For example, treatment with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives .

Triazole Ring Modifications

The 1,2,4-triazole ring exhibits nucleophilic and electrophilic reactivity:

-

Alkylation/Arylation : The NH group undergoes alkylation with alkyl halides (e.g., benzyl bromide) under basic conditions to form 1-benzyl-1,2,4-triazole derivatives .

-

Metal-Catalyzed Cross-Coupling : Pd-mediated Suzuki coupling at the triazole’s C5 position introduces aryl/heteroaryl groups (e.g., using phenylboronic acid) .

Pyridazine Ring Functionalization

The electron-deficient pyridazine ring facilitates:

-

Nucleophilic Aromatic Substitution : Chloride or nitro groups at the C4/C5 positions react with amines (e.g., morpholine) in EtOH under reflux to form substituted pyridazines .

-

Cycloaddition Reactions : The pyridazine-triazole system participates in Diels-Alder reactions with dienophiles like maleic anhydride .

Quinoline Ring Reactions

The quinoline moiety undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C3 position .

-

Halogenation : Br₂ in acetic acid brominates the C2/C4 positions .

Heterocyclic Ring-Opening and Rearrangement

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving heterocyclic compounds.

Medicine: Potential use as a pharmaceutical agent due to its complex structure and potential biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and related compounds:

Key Observations :

Structural Diversity: The target compound uniquely combines quinoline and 1,2,4-triazole on a pyridazine core, distinguishing it from analogs like Talarozole (benzothiazole core) or (R)-IPMICF16 (imidazopyridazine). This design may optimize binding to hydrophobic kinase domains .

Synthetic Routes :

- Pyridazine derivatives often employ nucleophilic displacement (e.g., replacing chloride with amines or heterocycles) . The target compound’s synthesis likely follows this route, using 6-chloropyridazine-3-carboxamide as an intermediate.

- In contrast, (R)-IPMICF16 requires chiral synthesis and advanced purification (e.g., SFC), highlighting the target’s relative synthetic simplicity .

Biological Relevance: Talarozole’s 1,2,4-triazole group contributes to its role as a retinoic acid metabolism blocker . The target’s triazole may similarly influence metabolic stability or enzyme inhibition.

Physicochemical Properties :

- Planarity and intermolecular interactions (e.g., π-π stacking, H-bonding) observed in N-phenyl-6-(pyrazol-1-yl)pyridazin-3-amine suggest the target may exhibit similar crystallinity, impacting bioavailability.

Biological Activity

N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Quinoline Core : The quinoline derivative is synthesized from 2-chloroquinoline derivatives through nucleophilic substitution reactions.

- Triazole Formation : The introduction of the triazole moiety is achieved via cyclization reactions involving 1,2,4-triazole derivatives.

- Final Coupling : The final product is obtained by coupling the quinoline and triazole components with a pyridazine carboxamide scaffold.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of quinoline-based compounds demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies revealed that derivatives with similar structures can inhibit cancer cell proliferation effectively. For example, certain pyrazole analogs demonstrated IC50 values as low as 0.26 μM against breast cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

- Substituent Effects : The presence of electronegative groups enhances biological activity.

- Heterocyclic Interactions : The quinoline and triazole rings contribute to the overall efficacy through synergistic interactions.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

Q & A

Basic Question: What are the optimized synthetic routes for N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Coupling of a pyridazine-3-carboxylic acid derivative with quinolin-6-amine via carbodiimide-mediated amidation .

- Step 2: Introduction of the 1H-1,2,4-triazole moiety through nucleophilic substitution or copper-catalyzed click chemistry .

- Purification: Chromatography (e.g., silica gel or HPLC) is critical for isolating intermediates and final products.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Question: How can structural contradictions in X-ray crystallography data for this compound be resolved during refinement?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles, or disorder) require:

- Software Tools: Use SHELX programs (e.g., SHELXL) for refinement, leveraging restraints and constraints to handle disordered regions .

- Validation: Cross-check with computational models (DFT or molecular dynamics) to assess geometric plausibility .

- Data Filtering: Apply R-factor and electron density maps to exclude outliers. For twinned crystals, use twin-law refinement in SHELXL .

Basic Question: What spectroscopic techniques are essential for confirming the identity of this compound?

Answer:

- 1H/13C NMR: Verify proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) and carboxamide carbonyl signals (~δ 165 ppm) .

- FT-IR: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

- UV-Vis: Assess π-π* transitions in the quinoline and pyridazine moieties (λmax ~260–320 nm) for solubility studies .

Advanced Question: How does the triazole-quinoline-pyridazine scaffold influence target binding in enzyme inhibition assays?

Answer:

- Molecular Docking: The triazole nitrogen atoms act as hydrogen bond acceptors, while the quinoline ring engages in π-π stacking with aromatic residues (e.g., in kinase or cytochrome P450 targets) .

- Structure-Activity Relationship (SAR): Modifications to the triazole substituents (e.g., fluorination) enhance metabolic stability and binding affinity. For example, IC50 values for kinase inhibition correlate with electron-withdrawing groups on the triazole .

- Mutagenesis Studies: Site-directed mutagenesis of target enzymes (e.g., replacing key histidine residues) validates predicted binding interactions .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation .

- Solubility: Lyophilize and store as a solid. For solutions, use anhydrous DMSO or DMF to avoid hydrolysis .

- Stability Monitoring: Periodic LC-MS analysis detects degradation products (e.g., carboxamide hydrolysis to carboxylic acid) .

Advanced Question: How can researchers reconcile contradictory bioactivity data across cell-based assays?

Answer:

Contradictions may arise from:

- Assay Conditions: Variability in cell lines (e.g., HEK293 vs. HeLa), serum content, or incubation time. Standardize protocols using CLSI guidelines .

- Metabolic Interference: Use liver microsome assays to identify cytochrome P450-mediated inactivation .

- Off-Target Effects: Employ siRNA knockdown or CRISPR-Cas9 models to isolate primary targets .

Basic Question: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

- ADME Prediction: Tools like SwissADME calculate logP (~2.5–3.5), topological polar surface area (~90–110 Ų), and blood-brain barrier permeability .

- CYP Inhibition: Use PreADMET or Schrödinger’s QikProp to assess CYP3A4/2D6 inhibition risks .

Advanced Question: How can researchers validate the compound’s mechanism of action in vivo?

Answer:

- Radiotracer Studies: Synthesize 18F-labeled analogs (e.g., replacing hydrogen with 18F) for PET imaging to monitor target engagement in animal models .

- Pharmacodynamic Markers: Measure downstream biomarkers (e.g., phosphorylated kinases or cytokine levels) in plasma/tissue .

- Toxicology: Conduct MTD (maximum tolerated dose) studies in rodents, monitoring liver enzymes (ALT/AST) and renal function .

Basic Question: What are the common impurities observed during synthesis, and how are they controlled?

Answer:

- Impurity Sources: Unreacted quinolin-6-amine or triazole-pyridazine intermediates .

- Detection: HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient).

- Mitigation: Optimize reaction stoichiometry (1.2:1 amine:carboxylic acid ratio) and use scavenger resins for byproduct removal .

Advanced Question: How does the compound’s conformation in solution differ from its crystal structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.